Acid Blue 15

Übersicht

Beschreibung

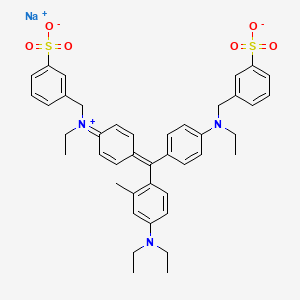

Acid Blue 15 is a synthetic dye belonging to the triphenylmethane class of dyes. It is widely used in the textile industry for dyeing fabrics due to its vibrant blue color and high stability. The compound has a complex aromatic molecular structure, which makes it resistant to degradation in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 15 involves the condensation of benzaldehyde derivatives with dimethylaniline derivatives in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the dye is precipitated out, filtered, and dried. The final product is often subjected to further purification to ensure high quality and consistency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The dye can be reduced to its leuco form, which is colorless.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Leuco this compound.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Acid Blue 15 (AB-15) is a synthetic dye primarily utilized in the textile industry, but research has explored its removal from water using various methods .

Scientific Research Applications

Wastewater Treatment Multiple studies investigate AB-15 removal from aqueous solutions, addressing environmental concerns associated with industrial effluents .

Adsorption Studies AB-15 is used to study the adsorption capabilities of different materials, including:

- Activated Carbon: Activated carbons derived from sunflower seed hull have been tested as adsorbents for AB-15 removal from water. The optimal conditions for removal were found to be a pH of 3, an adsorbent dosage of 3 g/L, and an equilibrium time of 4 hours at 30°C .

- Chitosan: Chitosan, a material derived from chitin, has been studied for its effectiveness in removing AB-15 from water, achieving a high removal percentage (99%) within the first 50 minutes of batch sorption. The sorption process is spontaneous and favorable under certain conditions, such as a dosage greater than 2 g/L and a temperature above 35°C . The adsorption kinetics of AB-15 on chitosan is better represented by the Freundlich isotherm model .

- Azolla Filiculoides: This dried biomass has been evaluated for its ability to remove this compound dye from aqueous solutions .

- Magnetic-SBA-15: Mesoporous silica (SBA-15) was synthesized, magnetized, and functionalized with cross-linked poly(acrylic acid) (CPAA) for the removal of Acid Blue 25 from aqueous media .

Biodegradation

- Up-flow anaerobic bioreactors have been used to decolorize and degrade this compound, a typically transformation-resistant triphenylmethane textile dye .

- A bacterial consortium was formulated to decolorize this compound, achieving a higher decolorization rate compared to pure cultures .

- Various bacterial consortia have demonstrated the ability to degrade other dyes, suggesting potential applications in AB-15 degradation . For example, a bacterial consortium, DMC, was able to decolorize the dye Direct Black 22 almost completely (>91%) within 12 hours .

Table of Adsorbents and Conditions for AB-15 Removal

| Adsorbent | Optimum Conditions | Removal Efficiency |

|---|---|---|

| Activated Carbon | pH 3, 3 g/L dosage, 4 h equilibrium time, 30°C | Not specified |

| Chitosan | Dosage >2 g/L, Temperature >35°C | 99% |

| Dried Azolla Filiculoides | Not specified | Not specified |

Case Studies

- Chitosan Application: A study using chitosan achieved a 99% removal rate of AB-15 within 50 minutes, demonstrating its potential for industrial effluent treatment . The study found that the sorption of AB-15 by chitosan is not highly influenced by the initial concentration of AB-15, pH of the basic medium, dosage (>2 g/L-1) and temperature (T>35 ⁰C) .

- Bacterial Consortium Application: A formulated bacterial consortium rapidly decolorized AB-15, showing promise for bioremediation of dye-contaminated sites .

Wirkmechanismus

The mechanism of action of Acid Blue 15 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and gene expression. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- Acid Blue 25

- Acid Violet 17

- Acid Violet 49

Comparison: Acid Blue 15 is unique due to its high stability and resistance to degradation, which makes it particularly suitable for industrial applications. Compared to similar compounds like Acid Blue 25 and Acid Violet 17, this compound offers superior colorfastness and a broader range of applications. Its complex molecular structure also provides distinct chemical properties that are advantageous in various scientific and industrial processes .

Biologische Aktivität

Acid Blue 15, also known as Acid Blue 80 or Basic Blue 77, is a synthetic dye widely used in the textile industry. Its biological activity has garnered attention due to its potential environmental impact and health implications. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological effects, biodegradation pathways, and interactions with biological systems.

- Chemical Formula : C₁₅H₁₁N₂NaO₄S

- Molecular Weight : 327.31 g/mol

- CAS Number : 4474-24-2

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. A notable study administered the dye to Wistar rats at varying doses (0, 5, 15, and 45 mg/kg body weight) over a period of 28 days. Key findings include:

- Clinical Observations : No significant clinical signs were observed at lower doses. However, at higher doses (45 mg/kg), adverse effects such as reduced food consumption and body weight loss were noted .

- Histopathological Analysis : Examination of tissues revealed no significant changes in organ morphology at lower doses, indicating a relatively low toxicity profile .

Biodegradation Pathways

The biodegradation of this compound has been studied using various microbial consortia. Research indicates that specific bacterial strains can effectively decolorize this dye, highlighting its potential for bioremediation applications:

- Bacterial Consortium : A study demonstrated that a consortium composed of Moraxella saccharolytica, Alteromonas putrefaciens, and Pseudomonas fragi achieved significant decolorization rates, suggesting effective metabolic pathways for dye degradation .

- Enzymatic Mechanisms : Key enzymes identified in the degradation process include NADH flavin reductase and quinone oxidoreductase, which facilitate the breakdown of azo bonds present in this compound .

Case Studies

- Case Study on Environmental Impact :

- Laboratory Biodegradation Experiment :

Adsorption Studies

Adsorption studies have also been conducted to explore methods for removing this compound from wastewater:

| Parameter | Optimal Value |

|---|---|

| pH | 3 |

| Adsorbent Dosage | 3 g/L |

| Equilibrium Time | 4 hours |

| Temperature | 30°C |

These findings suggest that activated carbon derived from sunflower seed hulls is an effective adsorbent for this compound removal from aqueous solutions .

Eigenschaften

IUPAC Name |

sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H47N3O6S2.Na/c1-6-43(7-2)38-24-25-41(31(5)26-38)42(34-16-20-36(21-17-34)44(8-3)29-32-12-10-14-39(27-32)52(46,47)48)35-18-22-37(23-19-35)45(9-4)30-33-13-11-15-40(28-33)53(49,50)51;/h10-28H,6-9,29-30H2,1-5H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNUVCLIRYUKFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46N3NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974173 | |

| Record name | Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5863-46-7 | |

| Record name | EINECS 227-511-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[4-[[4-(diethylamino)-2-methylphenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[[4-(diethylamino)-o-tolyl][4-[ethyl(3-sulphonatobenzyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(3-sulphonatobenzyl)ammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.